5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene
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Overview
Description
5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with methoxy and butenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene typically involves the alkylation of a dimethoxybenzene derivative with a butenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the butenyl group into the benzene ring, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenyl group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar structural features but different functional groups.
2,5-Diphenyl-1,3-oxazoline: Another compound with a benzene ring and substituents, used in different applications.
Uniqueness
5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene is unique due to its specific combination of methoxy and butenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
CAS No. |
831170-94-6 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-but-3-en-2-yloxy-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C13H18O3/c1-6-9(2)16-11-7-12(14-4)10(3)13(8-11)15-5/h6-9H,1H2,2-5H3 |
InChI Key |
LBGIGGQMWMVEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC(C)C=C)OC |
Origin of Product |
United States |
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